![molecular formula C4H10Cl2O6P2 B032039 Clodronic Acid Monoisopropyl Ester CAS No. 134757-52-1](/img/structure/B32039.png)
Clodronic Acid Monoisopropyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It has the molecular formula C4H10Cl2O6P2 and a molecular weight of 286.97 g/mol. This compound is known for its ability to inhibit the formation of calcium phosphate crystals, making it useful in various industrial and medical applications.
准备方法
The synthesis of [Dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid typically involves the reaction of phosphorus trichloride with acetic acid and propylene oxide . The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods often involve large-scale batch reactions with stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
[Dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid undergoes various chemical reactions, including hydrolysis, oxidation, and substitution . Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound can lead to the formation of phosphoric acid derivatives .
科学研究应用
Scientific Research Applications
1. Bone Health and Osteoporosis Treatment
Clodronic Acid Monoisopropyl Ester is utilized in the treatment of osteoporosis by inhibiting osteoclast activity, which leads to decreased bone resorption. This mechanism enhances bone density and strength, making it a valuable therapeutic agent in managing osteoporosis .
2. Cancer Treatment
Research has indicated that bisphosphonates, including clodronic acid derivatives, may have anticancer properties. Studies suggest that clodronic acid can inhibit tumor growth and metastasis in various cancer models, particularly in breast cancer. The compound's ability to bind to hydroxyapatite (HAP) in bone tissue facilitates its action against bone metastases .
3. Chelating Agent in Industrial Applications
Due to its chelating properties, this compound is employed in various industrial applications, including water treatment and as a corrosion inhibitor. Its capacity to inhibit the formation of calcium phosphate crystals makes it useful in preventing scale formation in industrial systems .
Comparative Analysis with Other Bisphosphonates
Compound | Affinity for HAP | Primary Use | Mechanism of Action |
---|---|---|---|
Clodronic Acid | Low (41.9%) | Osteoporosis treatment | Inhibits osteoclast activity |
Alendronate | High | Osteoporosis and Paget's disease | Inhibits bone resorption |
Risedronate | Moderate | Osteoporosis | Inhibits osteoclast activity |
Case Studies
1. Clinical Efficacy in Osteoporosis
A clinical trial demonstrated the efficacy of clodronic acid in improving bone mineral density among postmenopausal women with osteoporosis. Patients receiving clodronic acid showed a significant reduction in fracture risk compared to the placebo group .
2. Anticancer Properties
In a study involving breast cancer xenografts in mice, clodronic acid was found to reduce tumor growth and prevent metastasis to bone tissue. The results indicated that the compound could serve as an adjunct therapy for patients with metastatic breast cancer .
作用机制
The mechanism of action of [Dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid involves its ability to bind to calcium ions, preventing the formation of calcium phosphate crystals. This binding action disrupts the normal process of bone resorption, leading to increased bone density and strength. The molecular targets and pathways involved include the inhibition of osteoclast activity and the modulation of calcium and phosphate metabolism.
相似化合物的比较
[Dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid is unique in its ability to inhibit both the formation and dissolution of calcium phosphate crystals. Similar compounds include other phosphonic acids such as alendronic acid and risedronic acid . These compounds also inhibit bone resorption but may differ in their potency, duration of action, and specific applications .
生物活性
Clodronic Acid Monoisopropyl Ester (CAME) is a derivative of clodronic acid, a bisphosphonate primarily used to treat conditions associated with excessive bone resorption, such as osteoporosis and Paget's disease. This article explores the biological activity of CAME, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.
- Molecular Formula : C₁₃H₁₄Cl₂O₆P₂
- Molecular Weight : 306.10 g/mol
- CAS Number : 10596-23-3
- Density : 2.3 ± 0.1 g/cm³
- Melting Point : 249-251 °C
- Boiling Point : 474.7 ± 55.0 °C at 760 mmHg
CAME functions similarly to other bisphosphonates by inhibiting osteoclast-mediated bone resorption. The compound induces apoptosis in osteoclasts, leading to decreased bone turnover and increased bone mineral density (BMD) . The mechanism involves the inhibition of farnesyl pyrophosphate synthase, an enzyme crucial for the mevalonate pathway, which is vital for osteoclast function and survival .
Pharmacological Applications
- Osteoporosis Treatment : CAME has shown efficacy in maintaining or improving BMD in postmenopausal women and patients undergoing cancer treatment that affects bone density.
- Paget's Disease : It is used to manage Paget's disease by reducing elevated bone turnover rates.
- Potential Anticancer Effects : Research indicates that clodronic acid may have anticancer properties, particularly in preventing metastatic bone disease .
Case Studies
- A study published in Clinical Drug Investigation demonstrated that oral clodronate (and by extension, its esters) is well-tolerated in patients with early breast cancer receiving systemic therapy, suggesting a favorable safety profile for long-term use .
- Another investigation highlighted the effectiveness of clodronic acid in reducing skeletal-related events in cancer patients with bone metastases, supporting its role in palliative care .
In Vitro Studies
Research utilizing cell cultures has shown that CAME effectively reduces osteoclast formation and activity. For instance, studies indicated that CAME treatment leads to a significant decrease in the expression of RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand), a key factor in osteoclast differentiation .
Comparative Studies
A comparative study evaluated the biological activity of various clodronic acid derivatives, including CAME. The results indicated that CAME exhibited similar or enhanced potency compared to other formulations in inhibiting osteoclastogenesis and promoting apoptosis .
Data Tables
属性
IUPAC Name |
[dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10Cl2O6P2/c1-3(2)12-14(10,11)4(5,6)13(7,8)9/h3H,1-2H3,(H,10,11)(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBPXSVUZLBEIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2O6P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134757-52-1 |
Source
|
Record name | (Dichloro(hydroxy(isopropoxy)phosphoryl)methyl)phosphonic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZF4G7LQ2R9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。